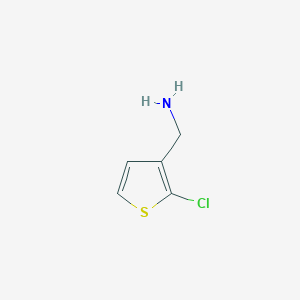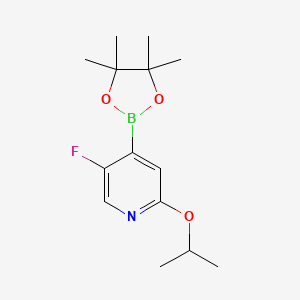
2,3-Dichloro-6-fluoro-4-methylphenylboronic acid
描述
2,3-Dichloro-6-fluoro-4-methylphenylboronic acid is a specialized organoboron compound characterized by the presence of two chlorine atoms, one fluorine atom, and one methyl group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in the field of organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions.
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
2,3-Dichloro-6-fluoro-4-methylphenylboronic acid is a type of boronic acid, which are commonly used in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . This interaction results in the formation of a new compound, expanding the complexity and functionality of the original molecule .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including carbon-carbon bond formations, which can significantly alter the structure and function of biomolecules .
Pharmacokinetics
Boronic acids, in general, are known to have good bioavailability due to their ability to form reversible covalent bonds with biomolecules .
Result of Action
The compound’s ability to form new carbon-carbon bonds can significantly alter the structure and function of biomolecules, potentially leading to various biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Additionally, the compound’s reactivity can be affected by the presence of other substances, such as strong oxidizing agents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-fluoro-4-methylphenylboronic acid typically involves the following steps:
Bromination: The starting material, 2,3-dichloro-6-fluoro-4-methylbenzene, undergoes bromination to introduce a bromine atom at the desired position.
Boronic Acid Formation: The brominated compound is then treated with a boronic acid reagent, such as boronic acid or boronic ester, under suitable reaction conditions (e.g., palladium-catalyzed conditions) to form the boronic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions: 2,3-Dichloro-6-fluoro-4-methylphenylboronic acid is known to undergo several types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the specific reagents and conditions used.
Substitution Reactions: The boronic acid group can undergo substitution reactions with various nucleophiles to form new compounds.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents (e.g., water, toluene).
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds, while reducing agents may include lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols, often under mild conditions.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions.
Substitution Products: Various derivatives formed by nucleophilic substitution reactions.
科学研究应用
2,3-Dichloro-6-fluoro-4-methylphenylboronic acid finds applications in several scientific fields:
Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions to construct complex molecules.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of new drugs, especially those targeting various diseases.
Industry: Its utility in the synthesis of advanced materials and polymers makes it valuable in industrial applications.
相似化合物的比较
3-Chloro-4-methylphenylboronic Acid: Similar structure but lacks the fluorine atom.
2,6-Dichloro-4-methylphenylboronic Acid: Different positions of chlorine atoms.
2,3-Dichloro-4-fluorophenylboronic Acid: Different positions of fluorine and chlorine atoms.
Uniqueness: 2,3-Dichloro-6-fluoro-4-methylphenylboronic acid is unique due to its specific arrangement of halogen atoms, which influences its reactivity and utility in cross-coupling reactions. The presence of both chlorine and fluorine atoms on the phenyl ring enhances its electrophilic properties, making it a valuable reagent in organic synthesis.
属性
IUPAC Name |
(2,3-dichloro-6-fluoro-4-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BCl2FO2/c1-3-2-4(11)5(8(12)13)7(10)6(3)9/h2,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRVWJNOUBYNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C(=C1Cl)Cl)C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BCl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate](/img/structure/B3251763.png)













